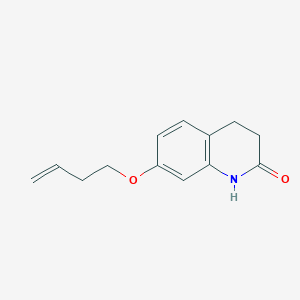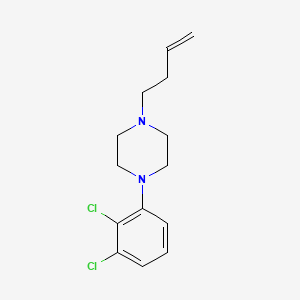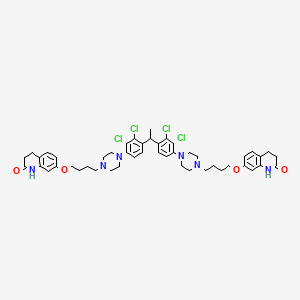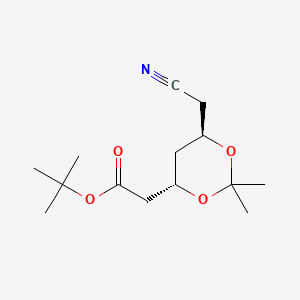
デフェラシロクスメチルエステル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deferasirox Methyl Ester is a derivative of Deferasirox , an orally active tridentate iron chelator . It is used to get rid of iron when too much is in the body .
Molecular Structure Analysis
The molecular formula of Deferasirox Methyl Ester is C22H17N3O4 . It has a molecular weight of 387.39 .Physical and Chemical Properties Analysis
Deferasirox Methyl Ester has a melting point of 181-183°C and a predicted boiling point of 633.0±65.0 °C . Its density is predicted to be 1.33±0.1 g/cm3 .科学的研究の応用
鉄過剰症治療
デフェラシロクス: は主に、輸血による慢性鉄過剰症を治療するための鉄キレート剤として使用されます。サラセミア症候群などの疾患の患者は、頻繁に輸血が必要になるため、体内に過剰な鉄が蓄積し、毒性を引き起こす可能性があります。 デフェラシロクスは鉄に結合し、鉄が体外に排泄されるようにします {svg_1}.
分析化学
分析化学、特にイオンクロマトグラフィー(IC)において、デフェラシロクスメチルエステルは、水性試料中のイオンの分離および定量のための高純度基準物質として役立つ可能性があります {svg_2}.
薬理学的評価
薬理学的研究では、デフェラシロクスとその誘導体の、サラセミアなどのさまざまな鉄過剰症性貧血における鉄過剰症治療の有効性を評価しています。例えば、鎌状赤血球症など {svg_3}.
がん研究
デフェラシロクスの誘導体、特にデフェラシロクスメチルエステルは、オルガネラを標的にし、A549肺がん細胞などの癌細胞に対する活性を高める能力について研究されています {svg_4}.
ドラッグデリバリーシステム
薬物送達のためのpH応答性ベシクルシステムに関する研究では、デフェラシロクスとその誘導体を用いて、効果的な癌治療に応用できる可能性を探っています。 これらのシステムは、薬物送達の効率を高め、癌細胞をより効果的に標的にすることができます {svg_5}.
作用機序
Target of Action
Deferasirox Methyl Ester is an iron chelator . Its primary target is iron, specifically trivalent (ferric) iron . Iron is essential for various biological processes, including cell replication, metabolism, and growth . Excess iron can lead to toxicity and damage to organs such as the heart or liver .
Mode of Action
Deferasirox Methyl Ester works by binding to trivalent (ferric) iron with a strong affinity . It forms a stable complex with iron in a 2:1 ratio . This process is known as "chelation" . The formed complex is then ready for elimination from the body .
Biochemical Pathways
The primary biochemical pathway involved in the action of Deferasirox Methyl Ester is the iron homeostasis pathway. By binding to excess iron, Deferasirox Methyl Ester helps to regulate iron levels in the body, preventing iron overload . It’s also worth noting that Deferasirox Methyl Ester has been shown to suppress transforming growth factor-ß1 (TGF-ß1), a key signaling molecule in pancreatic adenocarcinoma .
Pharmacokinetics
Deferasirox Methyl Ester is metabolized primarily through glucuronidation by UGT1A1 and UGT1A3, with minor oxidation by CYP450 . It undergoes enterohepatic recirculation . The majority of Deferasirox Methyl Ester and its metabolites are eliminated via bile through multidrug resistance protein 2 (MRP2) and 8% by breast cancer resistance protein (BCRP); the remaining 8% is excreted in the urine .
Result of Action
The primary result of Deferasirox Methyl Ester’s action is the reduction of iron overload in the body . By forming a stable complex with iron, it facilitates the removal of excess iron from the body, primarily through the feces . This helps to prevent damage to organs such as the heart or liver from excess iron .
Action Environment
The efficacy and stability of Deferasirox Methyl Ester can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes (UGT1A1, UGT1A3, CYP450) could potentially affect the metabolism and elimination of Deferasirox Methyl Ester . Additionally, the compound’s action may be affected by the patient’s iron levels, as its primary function is to bind and eliminate excess iron .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Deferasirox Methyl Ester functions as an iron chelator, binding to iron ions with high affinity. It interacts with various biomolecules, including enzymes and proteins involved in iron metabolism. The compound forms a stable complex with trivalent iron (Fe3+), which is then excreted from the body . Deferasirox Methyl Ester has a low affinity for other metals such as zinc and copper, which minimizes its impact on essential trace elements .
Cellular Effects
Deferasirox Methyl Ester exhibits significant effects on cellular processes, particularly in cells with high iron requirements. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells by depleting intracellular iron levels . The compound also affects cell signaling pathways, including the downregulation of transforming growth factor-beta (TGF-β) signaling, which is crucial for cancer cell survival and proliferation . Additionally, Deferasirox Methyl Ester influences gene expression related to iron metabolism and cellular stress responses .
Molecular Mechanism
At the molecular level, Deferasirox Methyl Ester exerts its effects by binding to trivalent iron (Fe3+) with high affinity, forming a stable complex that is eliminated via the kidneys . This binding interaction prevents iron from participating in harmful redox reactions that generate reactive oxygen species (ROS), thereby reducing oxidative stress . The compound also inhibits the activity of enzymes involved in iron metabolism, further contributing to its iron-chelating effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deferasirox Methyl Ester have been observed to change over time. The compound is stable under physiological conditions and maintains its iron-chelating activity over extended periods . Long-term studies have shown that Deferasirox Methyl Ester can effectively reduce iron levels in cells and tissues without significant degradation . Prolonged exposure to the compound may lead to renal impairment, which is reversible with proper monitoring .
Dosage Effects in Animal Models
The effects of Deferasirox Methyl Ester vary with different dosages in animal models. At lower doses, the compound effectively reduces iron levels without causing significant adverse effects . At higher doses, Deferasirox Methyl Ester can induce toxicity, including renal impairment and gastrointestinal disturbances . The therapeutic window for Deferasirox Methyl Ester is relatively narrow, necessitating careful dosage adjustments to balance efficacy and safety .
Metabolic Pathways
Deferasirox Methyl Ester is primarily metabolized via glucuronidation by uridine diphosphate glucuronosyltransferase (UGT) enzymes . A minor portion of the compound undergoes oxidative metabolism by cytochrome P450 (CYP) enzymes . The metabolites are mainly excreted in the bile, with a smaller fraction eliminated through the urine . The metabolic pathways of Deferasirox Methyl Ester ensure its efficient clearance from the body while maintaining its therapeutic effects .
Transport and Distribution
Within cells and tissues, Deferasirox Methyl Ester is transported and distributed primarily through binding to serum albumin . The compound’s high lipophilicity facilitates its uptake by cells, where it exerts its iron-chelating effects . Deferasirox Methyl Ester is also distributed to various tissues, including the liver, kidneys, and heart, where it helps reduce iron overload .
Subcellular Localization
Deferasirox Methyl Ester localizes to specific subcellular compartments, including the cytoplasm and lysosomes . The compound’s targeting signals and post-translational modifications direct it to these compartments, where it can effectively chelate intracellular iron . This subcellular localization is crucial for the compound’s activity, as it ensures that Deferasirox Methyl Ester can access and neutralize iron stores within cells .
特性
IUPAC Name |
methyl 4-[3,5-bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O4/c1-29-22(28)14-10-12-15(13-11-14)25-21(17-7-3-5-9-19(17)27)23-20(24-25)16-6-2-4-8-18(16)26/h2-13,26-27H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQUCUUVFSUCLCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=NC(=N2)C3=CC=CC=C3O)C4=CC=CC=C4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the origin of Deferasirox Methyl Ester and how can it be detected?
A: Deferasirox Methyl Ester (2) is a related substance (impurity) observed during the process development of Deferasirox, an orally active iron chelating agent [, ]. It originates as a byproduct during the synthesis of Deferasirox. The research papers describe analytical methods, including chromatographic techniques, that enable the detection and quantification of Deferasirox Methyl Ester in the presence of Deferasirox [, ].
Q2: Could you elaborate on the synthesis and structural characterization of Deferasirox Methyl Ester?
A: The synthesis of Deferasirox Methyl Ester is described in the research papers, involving specific reaction conditions and reagents [, ]. While the papers do not provide complete spectroscopic data for Deferasirox Methyl Ester, they mention characterization techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) that can confirm its structure and differentiate it from Deferasirox [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)









![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)
